1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl-
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Overview
Description
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, amines, and alkylating agents. Common reaction conditions may involve:
Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the desired product.
Catalysts: Catalysts such as acids or bases may be used to accelerate the reaction.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Intercalating with DNA: Disrupting DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
1(2H)-Quinolinenonanamine, 3,4-dihydro-6-methoxy-N,N-dioctyl- is unique due to its specific functional groups and alkyl chains, which may confer distinct biological activities and physicochemical properties compared to other quinoline derivatives.
Properties
CAS No. |
5429-99-2 |
---|---|
Molecular Formula |
C35H64N2O |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-N,N-dioctylnonan-1-amine |
InChI |
InChI=1S/C35H64N2O/c1-4-6-8-10-15-19-27-36(28-20-16-11-9-7-5-2)29-21-17-13-12-14-18-22-30-37-31-23-24-33-32-34(38-3)25-26-35(33)37/h25-26,32H,4-24,27-31H2,1-3H3 |
InChI Key |
LLGUYHIAUCZNEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCCCCCCCCN1CCCC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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